N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-4-methylbenzamide
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Overview
Description
N-[2,2-Dimethyl-5-oxo-6-(trifluoromethyl)-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-6-yl]-4-methylbenzamide is a complex organic compound that features a unique imidazo[2,1-b][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-6-yl]-4-methylbenzamide typically involves multi-step organic synthesis One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Dimethyl-5-oxo-6-(trifluoromethyl)-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-6-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2,2-Dimethyl-5-oxo-6-(trifluoromethyl)-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-6-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-6-yl]-4-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1,3-diazole share a similar core structure but differ in functional groups and reactivity.
Thiazole Derivatives: Compounds such as thiazole and its derivatives exhibit similar heterocyclic structures but vary in their substituents and biological activities.
Uniqueness
N-[2,2-Dimethyl-5-oxo-6-(trifluoromethyl)-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazol-6-yl]-4-methylbenzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H16F3N3O2S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-3H-imidazo[2,1-b][1,3]thiazol-6-yl]-4-methylbenzamide |
InChI |
InChI=1S/C16H16F3N3O2S/c1-9-4-6-10(7-5-9)11(23)20-15(16(17,18)19)12(24)22-8-14(2,3)25-13(22)21-15/h4-7H,8H2,1-3H3,(H,20,23) |
InChI Key |
CDSWQXOKRJTELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2(C(=O)N3CC(SC3=N2)(C)C)C(F)(F)F |
Origin of Product |
United States |
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